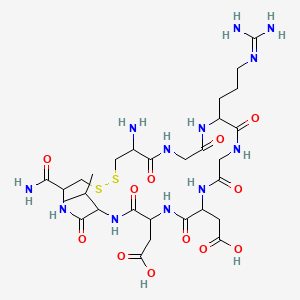
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.
Types of Reactions:
Oxidation: The thiol group in cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of the peptide.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Using protected amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in vaccine formulations.
Industry: Utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OH: A similar peptide without the amide group at the C-terminus.
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OMe: A methyl ester derivative of the peptide.
Uniqueness: H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature enhances its stability and binding properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C29H48N12O12S2 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
2-[25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34) |
InChI Key |
UUJIUMRQOUEUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



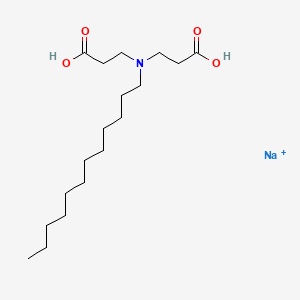
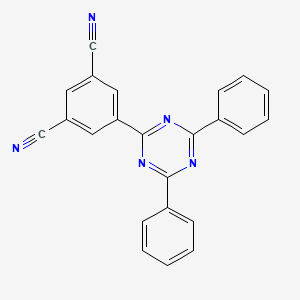
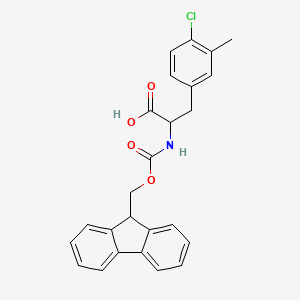
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
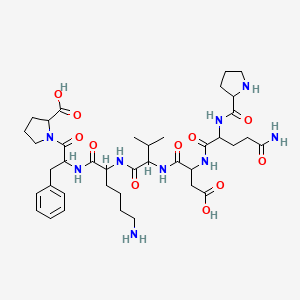

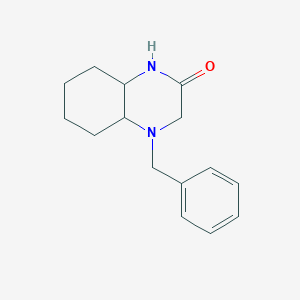
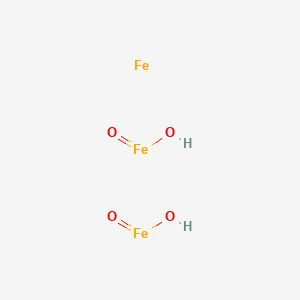
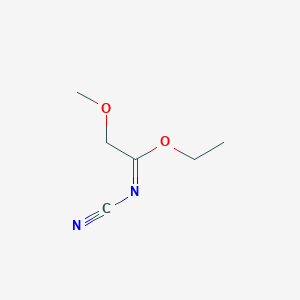
![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
![[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B12308152.png)
